![molecular formula C20H15FN2O2S2 B2878360 3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-62-5](/img/structure/B2878360.png)
3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, such as thieno[3,2-d]pyrimidines, are interesting classes of N-heterocycles that have been classified as privileged medicinal scaffolds with diverse biological activities . They are analogous to purine and the pyrimidine ring is the building block of DNA and RNA, which could be a reason for the wide biological activities of pyrimidine-containing molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization of certain precursors . For example, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves heating 3-amino-thiophene-2-carboxamides with formic acid .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions at different positions of the ring . The structure-activity relationships of these compounds can provide insights into the contributions of different aromatic, aryl, and alkyl substitutions .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structures . For instance, the minimum inhibitory concentration (MIC) of the compounds can vary depending on their structure .Scientific Research Applications
Synthesis and Biological Applications
Anti-inflammatory and Analgesic Activities
The design and synthesis of pyrimidine derivatives, including those related to "3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one," have shown promise in medicinal chemistry due to their potential anti-inflammatory and analgesic properties. For instance, novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing that the nature of the substituent significantly influences these activities. Compounds with specific aryl substitutions have exhibited potent anti-inflammatory and analgesic activities, highlighting the importance of molecular design in enhancing biological efficacy (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antitumor Activities
Several studies have focused on the synthesis of pyrimidine derivatives for potential antitumor applications. For example, specific fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and found to exhibit inhibition activities against certain tumor cells at low concentrations. These findings suggest that modifications to the pyrimidine core can significantly impact its potential as an antitumor agent, with specific derivatives showing promise in preclinical evaluations (Qingyun Ren, Zeping Cui, H. He, Yucheng Gu, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWCPLKKFQMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)
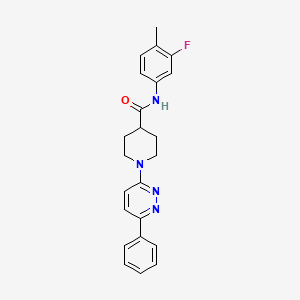
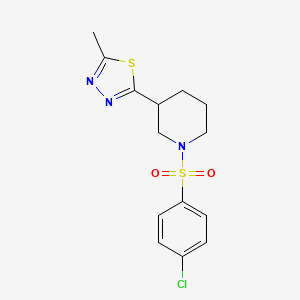
![1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2878282.png)
![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)
![3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2878287.png)
![Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2878288.png)
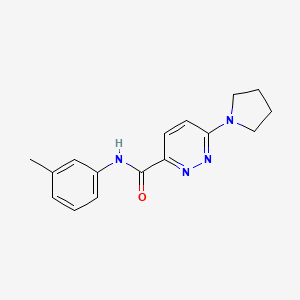
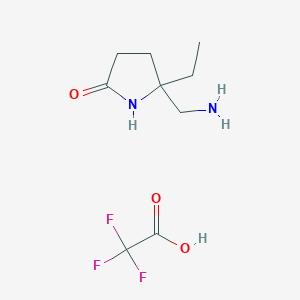
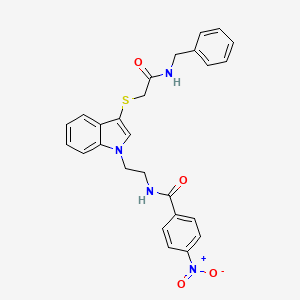
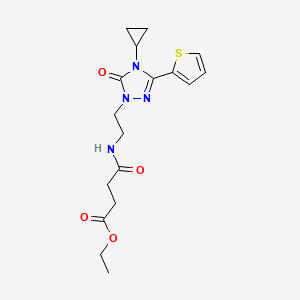
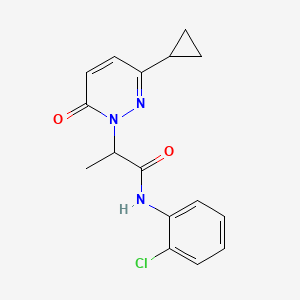
![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)
![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)